molecular formula C16H21NO3 B7472939 N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7472939
M. Wt: 275.34 g/mol
InChI Key: ZSFIRDAFGMGTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as CPMD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMD is a benzodioxepine derivative that belongs to the family of designer drugs. It has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates the dopamine D1 receptor in the brain. This activation leads to an increase in the release of dopamine, a neurotransmitter that is involved in various physiological processes, including reward, motivation, and motor control.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to exhibit several unique biochemical and physiological effects, including an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate. These effects are thought to be mediated by the activation of the dopamine D1 receptor in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the investigation of the specific effects of dopamine on different physiological processes. However, one of the limitations of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its effects on different neurotransmitter systems, the development of new drugs based on its structure, and the assessment of its potential therapeutic applications in various diseases. Additionally, further research is needed to determine the long-term effects of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide on the brain and other physiological systems.

Synthesis Methods

The synthesis of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with cyclopentylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 7-bromo-5-chloro-1,3-benzodioxole-2-carboxylic acid chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of neurotransmitters in the brain and their effects on behavior. In pharmacology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to investigate the mechanism of action of various drugs and their interactions with different receptors. In toxicology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to assess the toxicity of various chemicals and their effects on different biological systems.

properties

IUPAC Name

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17(13-5-2-3-6-13)16(18)12-7-8-14-15(11-12)20-10-4-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFIRDAFGMGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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